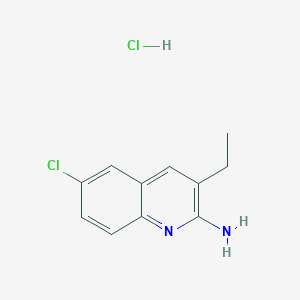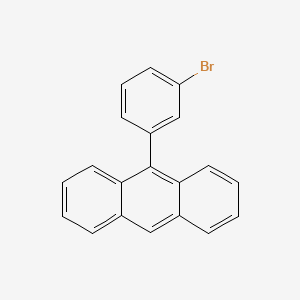![molecular formula C11H20O2 B13716527 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is a bicyclic compound with the molecular formula C₉H₁₆O₂. This compound features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of two methyl groups and two hydroxyl groups at the 2 and 3 positions of the bicyclic ring system makes this compound unique and interesting for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent functionalization of the bicyclic core with methyl and hydroxyl groups can be achieved through selective hydrogenation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process, while hydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
化学反应分析
Types of Reactions
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学研究应用
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dimethanol: Lacks the methyl groups at the 2 and 3 positions.
2,3-Dimethylbicyclo[2.2.1]heptane: Lacks the hydroxyl groups.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
Uniqueness
2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol is unique due to the presence of both methyl and hydroxyl groups at specific positions on the bicyclic framework. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-2,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H20O2/c1-10(6-12)8-3-4-9(5-8)11(10,2)7-13/h8-9,12-13H,3-7H2,1-2H3 |
InChI 键 |
BDUUMLWLPDSNDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1(C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)





![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

